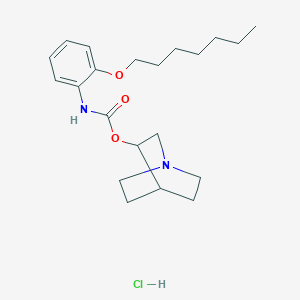
DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C10H10N2O5 It is a derivative of butanoic acid, featuring an amino group at the second position, a ketone group at the fourth position, and a nitrophenyl group attached to the fourth carbon
Métodos De Preparación
The synthesis of DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by amination and subsequent oxidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. These methods aim to maximize efficiency and minimize waste, adhering to green chemistry principles.
Análisis De Reacciones Químicas
DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in substitution reactions where the nitrophenyl group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism by which DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application .
Comparación Con Compuestos Similares
DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:
2-Amino-4-oxo-4-phenylbutanoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
2-Amino-4-oxo-4-(4-methoxyphenyl)butanoic acid: Contains a methoxy group instead of a nitro group, which affects its electronic properties and reaction mechanisms.
2-Amino-4-oxo-4-(4-chlorophenyl)butanoic acid:
These comparisons highlight the uniqueness of this compound in terms of its structural features and the resulting chemical and biological properties.
Propiedades
Número CAS |
153212-72-7 |
|---|---|
Fórmula molecular |
C10H10N2O5 |
Peso molecular |
238.2 g/mol |
Nombre IUPAC |
2-amino-4-(4-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-1-3-7(4-2-6)12(16)17/h1-4,8H,5,11H2,(H,14,15) |
Clave InChI |
WSJGJJOHRFJSOD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)[N+](=O)[O-] |
Sinónimos |
DL-2-AMINO-4-(4-NITROPHENYL)-4-OXOBUTANOIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)






![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)





